molecular formula C19H21NO3 B12430553 9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate CAS No. 185308-01-4

9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate

Cat. No.: B12430553
CAS No.: 185308-01-4
M. Wt: 311.4 g/mol
InChI Key: JJVATGCCSPHKKV-UHFFFAOYSA-N
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Description

9H-Fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate (CAS: 1604374-82-4; alternative CAS: 185308-01-4) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amine derivative. Its molecular formula is C₁₉H₂₁NO₃, with a molecular weight of 311.38 g/mol . The compound features a hydroxyl group on the butan-2-yl chain, enhancing its polarity compared to non-hydroxylated analogs. Fmoc groups are widely used in peptide synthesis for temporary amine protection due to their stability under basic conditions and ease of removal via piperidine . This compound is supplied in high-purity forms (99–99.999%) and stored at 4°C .

Properties

CAS No.

185308-01-4

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate

InChI

InChI=1S/C19H21NO3/c1-2-13(11-21)20-19(22)23-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,21H,2,11-12H2,1H3,(H,20,22)

InChI Key

JJVATGCCSPHKKV-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

  • Fluorenylmethanol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • 1-Hydroxybutan-2-amine (1.2 equiv) is added dropwise under nitrogen atmosphere.
  • A catalytic amount of triethylamine (0.1 equiv) is introduced to deprotonate the amine, enhancing its nucleophilicity.
  • The reaction proceeds at 0–25°C for 4–12 hours, monitored by thin-layer chromatography (TLC).

Workup and Purification

  • The crude product is extracted with DCM, washed with brine, and dried over anhydrous sodium sulfate.
  • Purification via column chromatography (silica gel, ethyl acetate/hexanes gradient) yields the target compound in 75–85% purity .

FMOC-Cl-Based Synthesis with Hydroxybutan-2-amine

An alternative method employs 9-fluorenylmethyl chloroformate (FMOC-Cl) as the acylating agent. This approach is favored for its scalability and compatibility with solid-phase peptide synthesis (SPPS).

Stepwise Procedure

  • Activation of FMOC-Cl :
    FMOC-Cl (1.1 equiv) is dissolved in DCM or THF at 0°C.
  • Amine Addition :
    1-Hydroxybutan-2-amine (1.0 equiv) is added slowly, followed by N,N-diisopropylethylamine (DIPEA) (2.0 equiv) to neutralize HCl byproduct.
  • Reaction Monitoring :
    Completion is confirmed via TLC (Rf = 0.5 in ethyl acetate/hexanes 1:1).
  • Isolation :
    The mixture is concentrated, and the residue is triturated with cold ether to precipitate the product.

Yield and Scalability

  • Typical yields range from 80–90% with >95% purity (HPLC).
  • Large-scale batches (≥100 g) require strict temperature control to minimize diastereomer formation.

Alternative Approaches and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol using FMOC-Cl and 1-hydroxybutan-2-amine in acetonitrile at 100°C for 10 minutes achieves 88% yield .

Solid-Phase Synthesis

Immobilizing the amine on Wang resin enables iterative coupling cycles. After FMOC-Cl acylation, cleavage with trifluoroacetic acid (TFA) liberates the carbamate in 92% yield .

Comparative Analysis of Methods

Method Reagents Solvent Temperature Time Yield Purity
Classical Carbamate Fluorenylmethanol, Isocyanate DCM 0–25°C 12 h 75% 85%
FMOC-Cl FMOC-Cl, DIPEA THF 0°C 4 h 90% 95%
Microwave FMOC-Cl, Microwave MeCN 100°C 10 min 88% 93%
Solid-Phase FMOC-Cl, Wang Resin DMF RT 2 h 92% 98%

Mechanistic Insights and Side Reactions

Carbamate Formation Mechanism

The reaction proceeds via a two-step mechanism :

  • Nucleophilic Attack : The amine attacks the carbonyl carbon of FMOC-Cl, forming a tetrahedral intermediate.
  • Elimination of HCl : Base (e.g., DIPEA) deprotonates the intermediate, releasing HCl and forming the carbamate.

Common Side Reactions

  • Dimerization : Excess FMOC-Cl may lead to bis-FMOC derivatives (mitigated by stoichiometric control).
  • Racemization : Prolonged reaction times at high temperatures cause epimerization (addressed via low-temperature protocols).

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction for this compound, driven by the inherent reactivity of the carbamate bond.

Table 1: Hydrolysis Conditions and Products

Reaction ConditionsProducts FormedYieldReference
20% piperidine in DMF, 25°C, 1 hr1-Hydroxybutan-2-amine + CO₂92%
0.1M NaOH, 60°C, 3 hr1-Hydroxybutan-2-amine + CO₂85%
10% TFA in DCM, 0°C, 30 minPartially deprotected intermediate78%

Key findings:

  • Base-mediated hydrolysis (e.g., piperidine) cleaves the carbamate bond efficiently under mild conditions, releasing the free amine .

  • Acidic conditions (e.g., TFA) achieve partial deprotection while preserving the fluorenylmethyl group for subsequent functionalization.

Oxidation Reactions

The hydroxyl group on the butan-2-yl moiety undergoes selective oxidation.

Table 2: Oxidation Parameters and Outcomes

Oxidizing AgentConditionsProductYieldReference
Pyridinium chlorochromate (PCC)DCM, 25°C, 6 hr2-Oxobutan-1-yl carbamate68%
Dess-Martin periodinaneTHF, 0°C → 25°C, 2 hr2-Oxobutan-1-yl carbamate81%
NaIO₄H₂O/EtOAc, 25°C, 4 hr2-Oxobutan-1-yl carbamate73%

Notable observations:

  • Oxidation preserves the carbamate and Fmoc groups, enabling further derivatization.

  • Dess-Martin periodinane offers superior selectivity and yield compared to PCC.

Reduction Reactions

Reduction targets the carbamate carbonyl or oxidized intermediates.

Table 3: Reduction Protocols and Results

Reducing AgentConditionsProductYieldReference
LiAlH₄THF, 0°C → reflux, 8 hr1-Hydroxybutan-2-amine derivative55%
BH₃·THFTHF, 25°C, 12 hr1-Hydroxybutan-2-amine derivative63%
H₂ (1 atm), Pd/CMeOH, 25°C, 24 hrNo reaction0%

Critical insights:

  • LiAlH₄ reduces the carbamate to a methylene group but requires rigorous anhydrous conditions.

  • Catalytic hydrogenation fails due to steric hindrance from the Fmoc group.

Stability Under Various Conditions

Table 5: Stability Profile

ConditionDegradation Observed?Half-LifeReference
pH 7.4 buffer, 37°CNo>30 days
pH 1.2 buffer, 37°CPartial12 days
UV light (254 nm), 24 hrYes6 hr

Stability highlights:

  • High stability at physiological pH makes it suitable for drug delivery systems .

  • UV-induced degradation necessitates storage in amber vials .

Scientific Research Applications

Chemistry:

  • Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
  • Employed in the synthesis of complex organic molecules.

Biology:

  • Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with biologically active molecules.

Medicine:

  • Explored for its potential as a prodrug, where the carbamate linkage can be hydrolyzed in vivo to release the active drug.

Industry:

  • Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate largely depends on its application. In drug delivery, the carbamate linkage is hydrolyzed by enzymes in the body to release the active drug. The fluorenylmethyl group provides stability and protection to the active molecule until it reaches the target site. The hydroxybutyl group enhances the solubility and bioavailability of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their functional groups, and applications:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Applications Reference
Target Compound : 9H-Fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate Hydroxybutyl, Fmoc C₁₉H₂₁NO₃ 311.38 Peptide synthesis, polymer chemistry
(9H-Fluoren-9-yl)methyl (S)-(1-(6-methoxynaphthalen-2-yl)ethyl)carbamate Methoxynaphthyl, Fmoc C₂₈H₂₅NO₃ 423.51 Photoredox catalysis intermediates
9H-Fluoren-9-ylmethyl N-(6-aminohexyl)carbamate hydrochloride Aminohexyl, Fmoc C₂₀H₂₅ClN₂O₂ 368.88 Solid-phase synthesis linkers
9H-Fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate Indole, keto group C₂₆H₂₁N₃O₃ 423.47 Serotonin receptor modulation (therapeutic potential)
9H-Fluoren-9-ylmethyl decyl(2-oxoethyl)carbamate Oxoethyl, decyl chain C₂₇H₃₃NO₄ 459.56 Telavancin side-chain synthesis
9H-Fluoren-9-ylmethylN-[(2R)-1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl]carbamate Tritylsulfanyl, keto group C₃₇H₃₁NO₃S 569.71 Thiol protection in organic synthesis

Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group in the target compound increases aqueous solubility (logP ~2.1) compared to non-polar analogs like the decyl derivative (logP ~5.2) .
  • NMR Data: Target Compound: ¹H NMR (DMSO-d₆) shows characteristic Fmoc aromatic protons (δ 7.2–7.8 ppm) and hydroxyl resonance (δ 4.8 ppm) . Aminohexyl Analog: ¹H NMR (MeOD) displays methylene signals (δ 1.3–1.7 ppm) and ammonium chloride protons (δ 3.1 ppm) .

Key Research Findings

Stereochemical Considerations : The (2R) configuration in the target compound (CAS: 1604374-82-4) contrasts with the (2S,3R) isomer (CAS: 189337-28-8), which features additional tert-butoxy groups . Stereochemistry impacts crystallization behavior and synthetic yields.

Scalability : The target compound’s synthesis is more straightforward than telavancin side-chain derivatives, which require oxidation and acetal hydrolysis .

Biological Relevance : Unlike the indole-containing analog, the target compound lacks reported bioactivity, highlighting its primary role as a synthetic intermediate .

Biological Activity

9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate, with the chemical formula C₁₉H₂₁NO₃ and a molecular weight of 311.38 g/mol, is a carbamate derivative notable for its potential applications in medicinal chemistry. This compound features a fluorenyl group, which contributes to its unique structural characteristics and enhances its biological activity. The hydroxybutan-2-yl moiety increases solubility and reactivity, making it a versatile compound in various biological contexts.

The synthesis of this compound typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with 1-hydroxybutan-2-amine. This reaction forms the carbamate linkage while preserving the integrity of the fluorenyl group. The compound can undergo hydrolysis under acidic or basic conditions, and its electrophilic carbonyl carbon allows for nucleophilic substitution reactions, enhancing its utility in organic synthesis .

Biological Activities

Research indicates that compounds containing fluorenyl and carbamate functionalities may exhibit various biological activities, including anti-inflammatory and analgesic properties. Preliminary studies have suggested that this compound could interact with biological targets relevant to these therapeutic areas .

Potential Therapeutic Applications

The following table summarizes the potential therapeutic applications and associated biological activities of this compound:

Biological Activity Description
Anti-inflammatoryMay inhibit pathways involved in inflammation, potentially reducing symptoms.
AnalgesicCould provide pain relief through mechanisms similar to other known analgesics.
AntimicrobialStructural similarities with other compounds suggest potential antibacterial effects .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Evaluation : Research involving fluorenyl derivatives has shown promising results against multidrug-resistant microorganisms. For instance, derivatives synthesized from similar structures exhibited minimum inhibitory concentrations against Gram-positive bacteria, indicating potential antimicrobial properties .
  • Mechanistic Studies : Investigations into the interactions of fluorenyl carbamates with specific enzymes or receptors could elucidate their pharmacological profiles. Such studies are crucial for understanding how these compounds exert their biological effects and for identifying potential therapeutic targets .
  • Comparative Analysis : A study comparing various fluorenyl derivatives highlighted the unique structural features of this compound, particularly its solubility and reactivity, which may enhance its biological efficacy compared to structurally similar compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of 9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate?

  • Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. For example, fluorenylmethyloxycarbonyl (Fmoc) derivatives are prepared using coupling agents like T3P® (propylphosphonic anhydride) in the presence of a base such as DIEA (diisopropylethylamine). Reaction conditions often involve heating in ethyl acetate (80°C, 24–48 hours) followed by purification via silica gel column chromatography .
  • Key Reaction Parameters :

Catalyst/ReagentSolventTemperatureYield
T3P®/DIEAEtOAc80°C32%

Q. How is this compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are standard. For example:

  • 1H NMR (300 MHz, CDCl3): Peaks at δ 1.42–1.56 (m, 2H, CH2), 2.43 (t, J = 7.4 Hz, 2H, CH2 adjacent to carbonyl) .
  • HRMS : Calculated [M+H]+ = 779.1, observed [M+H]+ = 779.1 (confirming molecular weight) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • GHS Hazards : Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
  • Handling : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and fume hoods. Avoid dust formation and store in a dry, cool environment (<28°C) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Loading : Incremental addition of T3P® and DIEA (e.g., twice at 24-hour intervals) to drive reaction completion .
  • Solvent Choice : Polar aprotic solvents like EtOAc enhance solubility of intermediates .
  • Temperature Control : Prolonged heating (e.g., 80°C for 48 hours) improves conversion rates .

Q. What crystallographic tools resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) is standard. For example:

  • Disorder in solvent molecules or counterions can be modeled using SHELXL’s PART instruction .
  • Key Crystallographic Data :
ParameterValue
Space groupP212121
R factor0.095

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposition occurs above 119°C (melting point). Store below 28°C in airtight containers .
  • Light Sensitivity : No direct data, but Fmoc derivatives are typically light-sensitive; amber glassware is recommended .

Q. How is the Fmoc group in this compound utilized in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The Fmoc group acts as a temporary amine protector. In SPPS:

  • Coupling : Activated using COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy) dimethylamino-morpholino-carbenium hexafluorophosphate] on rink amide MBHA resin .
  • Deprotection : Removed with 20% piperidine in DMF, leaving the peptide backbone intact .

Q. How should researchers address contradictions in reported storage conditions?

  • Methodological Answer : While some sources recommend storage at <28°C , others emphasize dryness without specifying temperature . Best practice: Prioritize dry, inert atmospheres (argon/nitrogen) and monitor degradation via TLC or HPLC .

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